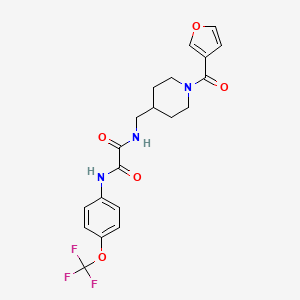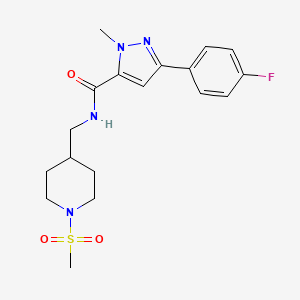
3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic 1, 4-disubstituted piperidine . It has a simple molecular structure and is part of a group of compounds that have been evaluated for their antiplasmodial activity .
Synthesis Analysis
The synthesis of these types of piperidines has been described in detail . They are based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment . The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and amines .Molecular Structure Analysis
The molecular structure of this compound is based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment . The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and amines .Chemical Reactions Analysis
The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds (2 ketone, 5 alcohol and one amine analogues) showed high activity (IC 50 s between 1 and 5 μg/mL) .Applications De Recherche Scientifique
Radiotracer Development for Brain Studies
A study conducted by Katoch-Rouse and Horti (2003) explored the synthesis of a compound similar to 3-(4-fluorophenyl)-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide, used as a radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography. This application is crucial for neurological research, particularly in understanding cannabinoid receptor functioning.
Novel Drug Discovery and Synthesis
Thangarasu, Manikandan, and Thamaraiselvi (2019) investigated the synthesis and biological properties of pyrazoles, including compounds structurally related to this compound. Their research, as documented in their publication in Bioorganic Chemistry, underscores the significance of pyrazoles in novel drug discovery, particularly for conditions like inflammation and breast cancer due to their inhibition properties on enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase (Thangarasu et al., 2019).
Cancer Treatment and Research
In a study on the synthesis and antitumor activity of pyrazole derivatives, Naito et al. (2005) found that compounds structurally similar to this compound exhibited potent antitumor activity against various cancer cells. This research, published in Chemical & Pharmaceutical Bulletin, highlights the potential of such compounds in the development of cancer treatments (Naito et al., 2005).
Antimicrobial and Antiproliferative Activities
Another study by Mert et al. (2014) in Medicinal Chemistry Research demonstrated the antiproliferative activities of pyrazole-sulfonamide derivatives against various cell lines. This underscores the broader applicability of such compounds in combating diseases through antimicrobial properties (Mert et al., 2014).
Orientations Futures
The alcohol analogues were the most active and most selective for the parasite with three promising hit molecules identified among them . This suggests that the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity . Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-22-17(11-16(21-22)14-3-5-15(19)6-4-14)18(24)20-12-13-7-9-23(10-8-13)27(2,25)26/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJDVCJUTTVJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)

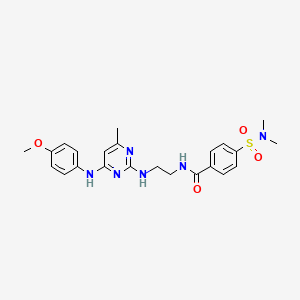
![2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2720111.png)
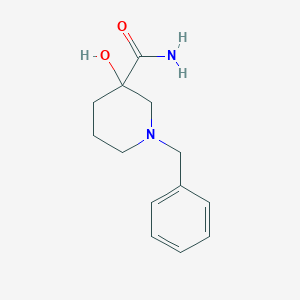
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B2720113.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2720116.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2720117.png)
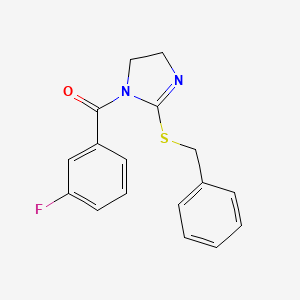

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2720124.png)
![Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2720125.png)
![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2720126.png)
